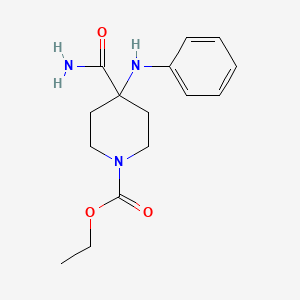

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate

Description

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate (CAS: 83783-72-6) is a piperidine derivative with a molecular formula of C₁₅H₂₁N₃O₃ and a molecular weight of 291.352 g/mol. Its structure features a piperidine core substituted with a phenylamino group, a carbamoyl group, and an ethyl carboxylate moiety. The compound has been analyzed via reverse-phase HPLC using a Newcrom R1 column, with mobile phases containing acetonitrile, water, and phosphoric acid, demonstrating its stability and suitability for pharmacokinetic studies .

Properties

CAS No. |

83783-72-6 |

|---|---|

Molecular Formula |

C15H21N3O3 |

Molecular Weight |

291.35 g/mol |

IUPAC Name |

ethyl 4-anilino-4-carbamoylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H21N3O3/c1-2-21-14(20)18-10-8-15(9-11-18,13(16)19)17-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3,(H2,16,19) |

InChI Key |

HUXFLUGDDURGAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(C(=O)N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through reactions with isocyanates or carbamoyl chlorides.

Attachment of the Phenylamino Group: The phenylamino group can be introduced through nucleophilic substitution reactions using aniline derivatives.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine group.

Substitution: Nucleophilic substitution reactions can be used to replace the phenylamino group with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.

Reduction Products: Reduction can result in the formation of primary or secondary amines.

Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate has been studied for its pharmacological properties, particularly as a potential therapeutic agent.

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound may act as an enzyme inhibitor and receptor modulator, making it relevant for targeting various biological pathways associated with diseases such as cancer and neurological disorders. For instance, studies have shown that derivatives of piperidine compounds can inhibit specific protein-protein interactions (PPIs), which are crucial in cancer cell proliferation and survival .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit anticancer activity against various cell lines, including Ewing sarcoma and breast cancer. The mechanism involves the induction of apoptosis and the modulation of heat shock proteins, which are vital for cancer cell survival .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of ethyl piperidine-1-carboxylate with phenyl isocyanate under controlled conditions. The resulting compound can serve as a precursor for creating various derivatives with enhanced biological activities.

Chromatographic Techniques

This compound can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive for compatibility with mass spectrometry applications . This method is scalable and suitable for isolating impurities in preparative separation.

Case Study 1: Anticancer Screening

A study involving the screening of piperidine derivatives, including this compound, revealed promising results in inhibiting cancer cell growth. Compounds were evaluated based on their IC50 values against various cancer cell lines, demonstrating significant activity in low micromolar ranges .

Further investigations into the biological activity of this compound have shown its potential to interfere with critical cellular pathways by modulating enzymatic activities linked to disease processes. The findings suggest that derivatives could be optimized for better efficacy in therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

- Structure: Replaces the phenylamino group with a 4-methylpyridin-2-ylamino substituent.

- Molecular Weight : ~290 g/mol (estimated).

- Biological Activity: Acts as an inducible nitric oxide synthase (iNOS) inhibitor, with a binding energy of -6.91 kcal/mol in molecular docking studies. This suggests stronger interaction with iNOS compared to unsubstituted phenylamino analogs .

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)

- Structure : Replaces the ethyl carboxylate and carbamoyl groups with a tert-butyl carbamate.

- Key Difference : The tert-butyl group increases lipophilicity (higher logP) compared to the ethyl carboxylate, altering solubility and bioavailability.

Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate

- Structure: Substitutes the phenyl group with a 2-amino-4-chlorophenyl moiety.

- Molecular Weight : ~325 g/mol (CAS: 53786-45-1).

- Key Difference: The chloro and amino substituents introduce electron-withdrawing and donating effects, respectively, which may influence reactivity and binding to biological targets .

Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate

- Structure: Features a methylcarbamoyl methylene group instead of the carbamoyl-phenylamino substitution.

- Molecular Formula : C₁₁H₂₁N₃O₃ (MW: 243.3 g/mol).

Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Structure : Replaces the piperidine core with a pyrazolo-pyridine scaffold.

- Biological Activity : Identified as a promising antiviral agent , highlighting the impact of core heterocycle changes on biological function .

- Key Difference : The pyrazolo-pyridine system provides a planar aromatic structure, enhancing π-π stacking interactions unavailable in piperidine derivatives.

Comparative Data Table

Research Implications

- Structural Flexibility : Substitutions on the piperidine core or replacement with heterocycles (e.g., pyrazolo-pyridine) significantly alter biological activity and physicochemical properties.

- Regulatory Considerations : Analogs like 1-boc-4-AP highlight the importance of monitoring structural modifications for compliance with drug control laws .

- Analytical Methods : The target compound’s HPLC compatibility provides a benchmark for analyzing analogs, though substituents may require mobile-phase adjustments .

Biological Activity

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 291.352 g/mol. Its structure features a piperidine ring substituted at the 4-position with both a carbamoyl group and a phenylamino group, which contribute to its unique chemical reactivity and potential biological activities .

Synthesis Methods

This compound can be synthesized through various methods. A common approach involves reacting 4-(phenylamino)piperidine-1-carboxylic acid with ethyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs under mild conditions, allowing for efficient yield and purification through chromatography.

Interaction Studies

Preliminary investigations into the biological activity of this compound suggest that it may interact with various biological targets, particularly enzymes or receptors involved in inflammatory pathways. These interactions are crucial for understanding the compound's therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications to the compound can influence its biological efficacy. For instance, similar compounds have demonstrated significant inhibitory effects on specific enzymes, suggesting that structural variations can enhance or diminish activity against targeted biological pathways .

Therapeutic Applications

This compound is primarily explored for its potential in drug development targeting various diseases. Its ability to modulate biological pathways positions it as a candidate for further investigation in areas such as:

- Anti-inflammatory agents : Due to its interaction with inflammatory mediators.

- Analytical chemistry : Utilized in high-performance liquid chromatography (HPLC) for separation and purification processes .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals insights into its relative potency and efficacy:

Q & A

Q. What are the common synthetic routes for Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential functionalization of the piperidine core. A plausible route includes:

- Step 1: Introduction of the phenylamino group via nucleophilic substitution or reductive amination of a 4-oxo-piperidine intermediate. For example, tert-butyl 4-(phenylamino)piperidine-1-carboxylate analogs are synthesized using Boc protection (tert-butyloxycarbonyl) followed by deprotection .

- Step 2: Carbamoylation at the 4-position using carbamoyl chloride or urea derivatives under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Esterification with ethyl chloroformate or transesterification of tert-butyl analogs (e.g., replacing Boc with ethyl groups via acid-catalyzed hydrolysis) .

Optimization Tips: - Use anhydrous solvents (e.g., THF, DCM) to avoid side reactions.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates.

- Employ catalytic agents (e.g., DMAP) for efficient ester formation .

Q. How is crystallographic data analyzed using SHELX software, and what challenges arise during refinement?

Methodological Answer: SHELX programs (e.g., SHELXL) are widely used for small-molecule crystallography. Key steps include:

- Data Processing: Integrate diffraction data (e.g., .hkl files) and solve the phase problem via direct methods (SHELXS) or experimental phasing (SHELXC/D/E) .

- Refinement: Use SHELXL to refine atomic coordinates, thermal parameters, and occupancy. Challenges include:

- Validation: Check CIF files with PLATON or checkCIF for symmetry errors.

Q. What analytical techniques (e.g., NMR, HPLC) are critical for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃. The carbamoyl (CONH₂) group shows broad singlet(s) at ~6.5–7.5 ppm (¹H). Overlapping signals may require 2D experiments (COSY, HSQC) .

- HPLC: Employ C18 columns with acetonitrile/water gradients (0.1% TFA). Adjust pH to improve peak resolution for polar groups .

Resolving Discrepancies: - For unexpected NMR peaks, consider tautomerism (e.g., keto-enol) or trace solvents.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the carbamoyl group in further derivatization reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electrophilic/nucleophilic sites. The carbamoyl group’s electron-deficient carbonyl may undergo nucleophilic attack (e.g., by amines).

- Transition State Analysis: Simulate reaction pathways (e.g., amidation) to identify activation barriers and regioselectivity .

- Solvent Effects: Include implicit solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction rates.

Q. What strategies mitigate diastereomer formation during synthesis?

Methodological Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) during carbamoylation to control stereochemistry.

- Dynamic Kinetic Resolution (DKR): Employ asymmetric catalysts (e.g., Ru-based) to favor enantioselective pathways .

- Chromatographic Separation: Optimize chiral HPLC conditions (e.g., Chiralpak AD-H column with hexane/isopropanol) .

Q. How does the compound’s stability under varying pH and temperature conditions affect pharmacological assay design?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS.

- Acidic Conditions: Avoid prolonged exposure to pH <3 to prevent ester hydrolysis .

- Buffered Solutions: Use phosphate buffer (pH 7.4) for in vitro assays to mimic physiological conditions .

Q. In what ways does structural similarity to controlled precursors influence laboratory handling?

Methodological Answer:

- Regulatory Compliance: Document synthesis and usage under institutional DEA guidelines, as tert-butyl analogs are listed in Schedule VI of controlled substances .

- Safety Protocols: Store in locked cabinets with access logs. Use fume hoods and personal protective equipment (PPE) during handling .

Q. How can contradictory mass spectrometry (MS) data be resolved during characterization?

Methodological Answer:

- Isotopic Pattern Analysis: Compare observed vs. theoretical isotopic distributions (e.g., using Bruker DataAnalysis) to confirm molecular formula .

- MS/MS Fragmentation: Perform collision-induced dissociation (CID) to identify fragment ions (e.g., loss of CO₂ from the ester group).

- Matrix Effects: Re-run samples in different ionization modes (ESI vs. APCI) to rule out adduct interference .

Q. What purification techniques are effective for isolating high-purity batches?

Methodological Answer:

Q. How do structural modifications (e.g., tert-butyl vs. ethyl esters) impact biological activity?

Methodological Answer:

- SAR Studies: Compare logP (via HPLC) and solubility profiles. Ethyl esters typically exhibit higher hydrophilicity than tert-butyl analogs.

- Target Binding Assays: Use surface plasmon resonance (SPR) to assess affinity changes for opioid receptors, given structural parallels to fentanyl precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.